2-Chloro-5-fluoropyridin-3-ol
Overview
Description
2-Chloro-5-fluoropyridin-3-ol: is a heterocyclic organic compound with the molecular formula C5H3ClFNO . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by chlorine and fluorine atoms, respectively, and the hydrogen at position 3 is replaced by a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride in an organic solvent under inert gas protection. The reaction is carried out at temperatures ranging from 0 to 60 degrees Celsius for 1 to 10 hours . This method replaces conventional anhydrous hydrogen fluoride or fluoboric acid with copper fluoride, making the process simpler and more stable.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form ketones or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridone derivatives.
Reduction Reactions: Products include aminopyridines
Scientific Research Applications
2-Chloro-5-fluoropyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The hydroxyl group can participate in hydrogen bonding, further stabilizing its interactions with target proteins .
Comparison with Similar Compounds
- 3-Chloro-5-fluoropyridin-2-ol
- 5-Chloro-3-fluoropyridin-2-ol
- 2-Chloro-3-fluoropyridine
Comparison: 2-Chloro-5-fluoropyridin-3-ol is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted applications in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-5-fluoropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIBCEFTNKAIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640095 | |
Record name | 2-Chloro-5-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-35-3 | |
Record name | 2-Chloro-5-fluoropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 884494-35-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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